Ethyl 4-(ethylamino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(ethylamino)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of an ethylamino group attached to the piperidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(ethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Piperidine, ethyl chloroformate, ethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Piperidine is first reacted with ethyl chloroformate to form the intermediate ethyl piperidine-1-carboxylate. This intermediate is then treated with ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(ethylamino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity. The ethylamino group plays a crucial role in binding to the active site of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 4-(ethylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: This compound lacks the ethylamino group, making it less versatile in certain chemical reactions.
Ethyl 4-oxo-1-piperidinecarboxylate: This compound contains a carbonyl group instead of an ethylamino group, leading to different reactivity and applications.
Ethyl piperidine-4-carboxylate:
This compound stands out due to its unique ethylamino group, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 4-(ethylamino)piperidine-1-carboxylate, a member of the piperidinecarboxylic acid class, has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring substituted with an ethylamino group and a carboxylate moiety, suggesting possible interactions with various biological targets.
- Chemical Formula: C14H21N3O2
- Molecular Weight: 263.3354 g/mol
- IUPAC Name: Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- CAS Number: Not available
- InChI Key: LNRMJBWADUSJTA-UHFFFAOYSA-N
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
1. Nitric Oxide Production
- This compound is implicated in the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission. NO also plays a role in immune responses by mediating tumoricidal and bactericidal actions in macrophages .
2. Cytotoxicity and Antitumor Activity
- Preliminary studies suggest that derivatives of piperidine compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against tumor cells, indicating potential as anticancer agents .
3. Neuropharmacological Effects
- The structure of this compound suggests it may influence neurotransmitter systems, potentially acting as a modulator in neurological disorders. Research indicates that piperidine derivatives can affect dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural components:
Structural Component | Effect on Activity |
---|---|
Piperidine Ring | Essential for binding to biological targets |
Ethylamino Group | Enhances solubility and bioavailability |
Carboxylate Moiety | Involved in receptor interactions |
Study on Anticancer Activity
A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced antiproliferative properties against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The IC50 values indicated significant growth inhibition compared to standard chemotherapeutics .
Neurotransmitter Modulation
Research focusing on the neuropharmacological properties of similar compounds has shown that they can modulate neurotransmitter release, potentially offering therapeutic avenues for conditions like depression and anxiety. These findings suggest that this compound may similarly influence neurotransmitter dynamics .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 4-(ethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-3-11-9-5-7-12(8-6-9)10(13)14-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
JIMQXTXDTCPATE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
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